molecular formula C17H26N2O3 B2453812 (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 2034377-00-7

(2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2453812
CAS No.: 2034377-00-7
M. Wt: 306.406
InChI Key: HKSJYFOSAJGYIY-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone (CAS 2034377-00-7) is a chemical compound with the molecular formula C17H26N2O3 and a molecular weight of 306.40 g/mol . It features a methanone core linking a 2,5-dimethylfuran-3-yl group to a 4-(3-methoxypyrrolidin-1-yl)piperidine moiety . This specific structure, incorporating both furan and a methoxypyrrolidine-substituted piperidine, makes it a compound of interest in early-stage pharmaceutical and chemical research. Compounds with similar structural features, particularly those containing a methoxypyrrolidine group, are frequently investigated in medicinal chemistry for their potential to interact with the central nervous system (CNS) . Research into related chemical scaffolds has explored their application in the design of dual-target ligands, such as those acting on mu opioid receptor (MOR) and dopamine D3 receptor (D3R), for potential treatments like analgesia with reduced addictive liability . The presence of the 3-methoxypyrrolidine group is a key structural element that can influence a compound's physicochemical properties and its ability to penetrate the blood-brain barrier . As such, this compound serves as a valuable building block or intermediate for researchers developing novel bioactive molecules and probing structure-activity relationships (SAR). This product is intended For Research Use Only. It is not intended for human or veterinary use.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-12-10-16(13(2)22-12)17(20)18-7-4-14(5-8-18)19-9-6-15(11-19)21-3/h10,14-15H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSJYFOSAJGYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-hexanedione in the presence of an acid catalyst.

    Substitution with Dimethyl Groups: The furan ring is then methylated using methyl iodide and a strong base such as sodium hydride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized from 1,5-diaminopentane through cyclization.

    Attachment of the Methoxypyrrolidine Group: The methoxypyrrolidine group is introduced via nucleophilic substitution using 3-methoxypyrrolidine and an appropriate leaving group.

    Coupling of the Two Rings: The final step involves coupling the dimethylfuran and methoxypyrrolidine-substituted piperidine through a carbonylation reaction using a reagent like phosgene or a similar carbonyl donor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxypyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features may interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal applications, derivatives of this compound could exhibit therapeutic effects. The piperidine ring is common in many pharmaceuticals; thus, modifications could lead to new drugs with improved efficacy and safety profiles.

Industry

Industrially, this compound can be utilized in developing new materials with specific properties such as polymers or coatings that exhibit enhanced stability or reactivity.

Research indicates that compounds containing furan and piperidine structures can exhibit significant biological activities:

  • Neuroprotective Effects : Studies have shown that related compounds can reduce neuronal damage in models of neurodegenerative diseases by mitigating oxidative stress and inflammation.
    • Case Study 1 : In a rat model of Parkinson's disease, administration of related furan compounds led to significant reductions in dopaminergic neuron loss and improved motor function.
  • Analgesic Properties : The piperidine ring suggests potential analgesic properties through modulation of pain pathways.
    • Case Study 2 : A series of piperidine derivatives were tested for analgesic effects using the hot plate test in mice, demonstrating enhanced pain relief due to specific substitutions on the piperidine ring.
  • Antimicrobial Activity : Some studies have identified antimicrobial properties in related compounds, suggesting potential applications in combating bacterial infections.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethylfuran-3-yl)(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)methanone
  • (2,5-Dimethylfuran-3-yl)(4-(3-aminopyrrolidin-1-yl)piperidin-1-yl)methanone
  • (2,5-Dimethylfuran-3-yl)(4-(3-chloropyrrolidin-1-yl)piperidin-1-yl)methanone

Uniqueness

What sets (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone apart is the presence of the methoxypyrrolidine group, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

The compound (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone is a synthetic organic molecule that combines a furan derivative with a piperidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including neuroprotective effects, analgesic properties, and possible applications in treating neurological disorders.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing pathways related to pain and cognition.
  • Antioxidant Activity : The furan ring may contribute to antioxidant properties, potentially protecting neural tissues from oxidative stress.

1. Neuroprotective Effects

Research indicates that compounds containing furan and piperidine structures can exhibit neuroprotective effects. For instance, studies have shown that derivatives of dimethylfuran can mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

2. Analgesic Properties

The incorporation of a piperidine ring suggests potential analgesic properties. Compounds with similar structures have been reported to modulate pain pathways effectively, possibly through interaction with opioid receptors or by inhibiting pain signaling pathways .

3. Antimicrobial Activity

Some studies have identified antimicrobial properties in related compounds. The presence of the dimethylfuran group may enhance the ability to disrupt bacterial membranes or inhibit bacterial enzymes .

Case Study 1: Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of related furan compounds in a rat model of Parkinson's disease. Results indicated that administration of these compounds led to significant reductions in dopaminergic neuron loss and improved motor function. The proposed mechanism involved the modulation of inflammatory responses and enhancement of antioxidant defenses .

Case Study 2: Analgesic Efficacy

In another study, a series of piperidine derivatives were tested for their analgesic effects using the hot plate test in mice. The results demonstrated that specific substitutions on the piperidine ring significantly enhanced pain relief compared to controls, suggesting that the addition of the furan moiety might further potentiate these effects .

Data Tables

Property Value
Molecular FormulaC₁₅H₂₀N₂O₂
Molecular Weight252.34 g/mol
SolubilitySoluble in ethanol and DMSO
Melting PointNot determined
Biological Activity Effect
NeuroprotectionSignificant reduction in neuron loss
AnalgesicEffective in pain models
AntimicrobialInhibition of bacterial growth

Q & A

Q. What are the recommended spectroscopic techniques for structural characterization of this compound, and how can conflicting data be resolved?

  • Methodological Answer : Use a combination of NMR (1H, 13C, 2D-COSY), FT-IR , and mass spectrometry to confirm the furan-piperidine-pyrrolidine core and substituents. For example, NMR can resolve stereochemistry at the 3-methoxypyrrolidine moiety, while IR identifies the methanone carbonyl stretch (~1650–1750 cm⁻¹). If data conflicts (e.g., unexpected splitting in NMR), repeat experiments under controlled conditions (dry solvent, inert atmosphere) to rule out hydrolysis or oxidation artifacts. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. How can researchers design a synthetic route for this compound, considering steric hindrance at the 3-methoxypyrrolidine moiety?

  • Methodological Answer : Prioritize Mitsunobu reactions or Buchwald-Hartwig coupling to form the piperidine-pyrrolidine linkage, as these methods tolerate steric bulk. Use tert-butoxycarbonyl (Boc) protection for the pyrrolidine nitrogen to prevent side reactions. For example, highlights AI-driven retrosynthetic tools (e.g., Reaxys/Pistachio models) that suggest feasible one-step routes using pre-functionalized building blocks .

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer : Follow GHS Category 2 guidelines: use fume hoods (to avoid inhalation of dust/ aerosols), nitrile gloves, and safety goggles. In case of skin contact, wash immediately with 10% polyethylene glycol solution ( ). Store under argon at –20°C to prevent degradation, as the methanone group may hydrolyze in humid conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use docking simulations (AutoDock Vina, Schrödinger Suite) to map the compound’s binding affinity to targets like serotonin receptors (5-HT3) or kinases. The furan and methoxypyrrolidine groups likely engage in π-π stacking and hydrogen bonding, respectively. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD). notes similar quinoline-piperazine analogs showing nanomolar affinity for 5-HT3 .

Q. What strategies address contradictory bioactivity data across cell lines or animal models?

  • Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify species-specific metabolism. For instance, the 3-methoxy group may undergo demethylation in rodents but not primates. Use isotope-labeled analogs (e.g., 13C-methanone) to track metabolite formation via LC-MS/MS. Cross-reference with structurally related compounds in , where fluorinated analogs showed variable IC50 values due to metabolic differences .

Q. How can structure-activity relationship (SAR) studies optimize this compound for cognitive enhancement?

  • Methodological Answer : Synthesize derivatives with modified pyrrolidine substituents (e.g., 3-ethoxy vs. 3-methoxy) and test in Morris water maze assays. highlights a related compound (WO2005/123081) where tetrahydropyran substitution improved blood-brain barrier penetration. Pair SAR with molecular dynamics simulations to assess conformational flexibility in lipid bilayers .

Key Considerations for Experimental Design

  • Stability Testing : Monitor hydrolytic degradation (e.g., methanone to carboxylic acid) under physiological pH (7.4) and acidic (pH 2) conditions .
  • In Vivo Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s studies) to evaluate cognitive effects, with dosing adjusted for metabolic differences vs. humans .

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